Cas no 1160721-05-0 (4,4-Difluoroazepane hydrochloride)

4,4-Difluoroazepane hydrochloride is a fluorinated heterocyclic compound featuring a seven-membered azepane ring with two fluorine atoms at the 4-position. The hydrochloride salt enhances its stability and solubility, making it suitable for various synthetic and pharmaceutical applications. The presence of fluorine atoms imparts unique electronic and steric properties, which can influence reactivity and binding affinity in medicinal chemistry. This compound is particularly valuable as a building block for the development of bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined structure and high purity ensure reproducibility in research and industrial processes. Handling should adhere to standard safety protocols for halogenated amines.
4,4-Difluoroazepane hydrochloride structure
1160721-05-0 structure
Product name:4,4-Difluoroazepane hydrochloride
CAS No:1160721-05-0
MF:C6H12ClF2N
MW:171.61598777771
MDL:MFCD11870210
CID:1084440
PubChem ID:56924311

4,4-Difluoroazepane hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4,4-Difluoroazepane hydrochloride
    • A895048
    • A907002
    • 4,4-difluoroazepane;hydrochloride
    • 4,4-DIFLUOROAZEPANEHYDROCHLORIDE
    • 4,4-Difluoroazepane HCl
    • SCHEMBL937458
    • SY098237
    • AMY7088
    • 4,4-Difluoro-perhydro-azepinium chloride
    • PB23930
    • 4,4'-Difluoro-hexahydro-1H-azepine hydrochloride
    • 1094073-72-9
    • MFCD11870210
    • EN300-312744
    • 4,4'-Difluorohexahydro-1H-azepine hydrochloride
    • CS-0051120
    • 4,4-DIFLUOROHEXAHYDRO-1H-AZEPINE HYDROCHLORIDE
    • AS-33421
    • AKOS015849212
    • 4,4-Difluoro-azepane hydrochloride
    • 1160721-05-0
    • PB39700
    • MDL: MFCD11870210
    • Inchi: InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H
    • InChI Key: INIMNLBMYHJDGE-UHFFFAOYSA-N
    • SMILES: Cl.FC1(F)CCCNCC1

Computed Properties

  • Exact Mass: 171.0626334g/mol
  • Monoisotopic Mass: 171.0626334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 93.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

4,4-Difluoroazepane hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-312744-0.05g
4,4-difluoroazepane hydrochloride
1160721-05-0 95%
0.05g
$37.0 2023-09-05
Enamine
EN300-312744-1.0g
4,4-difluoroazepane hydrochloride
1160721-05-0 95%
1g
$0.0 2023-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X52705-100mg
4,4-Difluoroazepane hydrochloride
1160721-05-0 98%
100mg
¥305.0 2024-07-18
eNovation Chemicals LLC
D635157-25G
4,4-difluoroazepane hydrochloride
1160721-05-0 97%
25g
$1350 2024-05-23
abcr
AB453261-5 g
4,4-Difluoroazepane HCl; .
1160721-05-0
5g
€859.00 2023-06-15
Enamine
EN300-312744-5.0g
4,4-difluoroazepane hydrochloride
1160721-05-0 95%
5.0g
$480.0 2023-02-25
eNovation Chemicals LLC
D635157-5G
4,4-difluoroazepane hydrochloride
1160721-05-0 97%
5g
$365 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PW883-50mg
4,4-Difluoroazepane hydrochloride
1160721-05-0 98+%
50mg
218.0CNY 2021-07-14
eNovation Chemicals LLC
D635157-10G
4,4-difluoroazepane hydrochloride
1160721-05-0 97%
10g
$610 2024-05-23
Enamine
EN300-312744-250mg
4,4-difluoroazepane hydrochloride
1160721-05-0 95.0%
250mg
$128.0 2022-02-28

Additional information on 4,4-Difluoroazepane hydrochloride

Comprehensive Overview of 4,4-Difluoroazepane Hydrochloride (CAS No. 1160721-05-0): Properties, Applications, and Industry Insights

4,4-Difluoroazepane hydrochloride (CAS 1160721-05-0) is a fluorinated heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural properties. The presence of two fluorine atoms at the 4-position of the azepane ring enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. Researchers frequently search for terms like "4,4-Difluoroazepane HCl solubility", "synthesis methods for fluorinated azepanes", and "bioavailability of difluoroazepane derivatives", reflecting growing interest in its physicochemical characteristics.

Recent studies highlight the compound's role in modulating G-protein-coupled receptors (GPCRs), a hot topic in neurodegenerative disease and oncology research. Its hydrogen chloride salt form improves crystallinity for precise formulation—addressing common queries such as "how to handle hygroscopic azepane salts" or "stability of fluorinated amines under acidic conditions". The compound's molecular weight (188.64 g/mol for free base) and high purity grades (>98%) are critical parameters for quality-conscious buyers.

In synthetic chemistry circles, discussions often revolve around green chemistry approaches for producing 4,4-Difluoroazepane hydrochloride. Environmentally conscious methods like continuous flow hydrogenation or catalytic fluorination respond to industry demands for sustainable processes. Analytical techniques such as LC-MS purity verification and 19F NMR characterization dominate technical forums, aligning with user searches for "spectral data interpretation of fluorinated azepanes".

The compound's applications extend to PET radiopharmaceutical precursors, where its fluorine atoms enable 18F-labeling for diagnostic imaging. This connects to trending searches about "fluorine-18 click chemistry" and "blood-brain barrier permeable tracers". Notably, its logP value (predicted 1.2-1.8) makes it suitable for CNS-targeting molecules—a key consideration in neuropharmacology projects.

Regulatory compliance remains a priority, with users frequently investigating "REACH registration status of 1160721-05-0" and "GMP synthesis protocols". The compound's non-hazardous classification (under standard handling conditions) facilitates global procurement, though proper desiccated storage is recommended due to its hydroscopic nature. Technical bulletins often emphasize argon-protected packaging solutions to address stability concerns.

Emerging patent literature reveals innovative uses in covalent inhibitor design, particularly for kinase targets. This correlates with search trends around "fluorine in targeted protein degradation" and "azepane scaffolds in PROTACs". The dihedral angle flexibility of the seven-membered ring enables optimal binding geometry, explaining its popularity in fragment-based drug discovery.

Supply chain analytics indicate rising demand for custom synthesis services offering isotope-labeled variants (e.g., 13C, 15N) of this compound. Such derivatives are crucial for metabolic pathway studies and quantitative MS assays, answering frequent queries about "stable isotope azepane building blocks". Vendors now provide gram-to-kilogram scale production with certificates of analysis including detailed residual solvent profiles.

Thermodynamic studies of 4,4-Difluoroazepane hydrochloride reveal interesting conformational preferences in solution versus solid state—a subject of multiple computational chemistry investigations. Researchers compare DFT-calculated dipole moments with experimental data, addressing questions about "fluorine gauche effects in saturated N-heterocycles". These properties influence its solvation behavior in polar aprotic solvents like DMSO or acetonitrile.

In material science applications, the compound serves as a monomer for specialty polymers with enhanced thermal stability. This niche application generates searches for "fluorinated polyamides synthesis" and "dielectric properties of heterocyclic polymers". The hydrochloride salt's melting point (decomposition >200°C) makes it suitable for high-temperature processing—an advantage highlighted in technical datasheets.

Quality control protocols emphasize chiral purity analysis due to potential racemization during storage, responding to user concerns about "enantiomeric stability of fluorinated amines". Advanced techniques like chiral SFC or derivatization GC are recommended for critical applications. These details are increasingly included in electronic lab notebooks and blockchain-tracked documentation to ensure data integrity.

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:1160721-05-0)4,4-Difluoroazepane hydrochloride
A907002
Purity:99%/99%
Quantity:5g/10g
Price ($):283.0/522.0